molecular formula C23H30N4O3 B11713267 1-Piperazineacetic acid, 4-methyl-, 2-(hydroxybis(4-methylphenyl)acetyl)hydrazide CAS No. 128156-87-6

1-Piperazineacetic acid, 4-methyl-, 2-(hydroxybis(4-methylphenyl)acetyl)hydrazide

Cat. No.: B11713267
CAS No.: 128156-87-6
M. Wt: 410.5 g/mol
InChI Key: IBKGYLGGLNADHF-UHFFFAOYSA-N
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Description

2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines hydrazide, piperazine, and phenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2,2-bis(4-methylphenyl)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-(4-methylpiperazin-1-yl)acetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance the reaction rate. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(4-hydroxyphenyl)propane:

    2,2-bis(4-hydroxy-3-methylphenyl)propane: This compound features methyl-substituted phenyl groups but differs in its overall structure.

    2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane: Another related compound with additional methyl groups on the phenyl rings.

Uniqueness

2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide is unique due to its combination of hydrazide, piperazine, and phenyl groups. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

128156-87-6

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

IUPAC Name

2-hydroxy-2,2-bis(4-methylphenyl)-N'-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide

InChI

InChI=1S/C23H30N4O3/c1-17-4-8-19(9-5-17)23(30,20-10-6-18(2)7-11-20)22(29)25-24-21(28)16-27-14-12-26(3)13-15-27/h4-11,30H,12-16H2,1-3H3,(H,24,28)(H,25,29)

InChI Key

IBKGYLGGLNADHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NNC(=O)CN3CCN(CC3)C)O

Origin of Product

United States

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